molecular formula C10H9N3O2 B102776 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 15837-45-3

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B102776
CAS No.: 15837-45-3
M. Wt: 203.2 g/mol
InChI Key: OSEUDSKXNZLSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound with the molecular formula C10H9N3O2 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylidene malononitrile with guanidine in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antitumor and antiviral agent. It has shown promising activity against certain cancer cell lines and viruses, making it a candidate for further drug development .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties for various industrial applications .

Mechanism of Action

The mechanism of action of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability and cell death in cancer cells . The compound’s ability to bind to the active site of PARP-1 and disrupt its function is a key aspect of its antitumor activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific phenyl substitution at the 1-position, which imparts unique electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other pyrimidine derivatives .

Properties

IUPAC Name

6-amino-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEUDSKXNZLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351539
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15837-45-3
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Cyano-acetyl)-3-phenyl-urea (12.6 g, 62.1 mmol) was taken in 50 ml 2M sodium hydroxide (aq.) and stirred at room temperature for 2 h under LC-MS control. After cooling down by immersing in ice bath and neutralization with acetic acid and thus formed solids were separated by filtration, washed well with ice cold water and dried under high vacuum yielding white solids (11.9 g, 58.6 mmol, 94.4%).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.